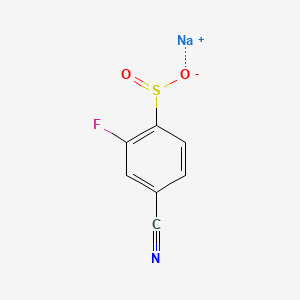![molecular formula C9H9ClF3N B13527597 (1R)-1-[2-Chloro-6-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13527597.png)
(1R)-1-[2-Chloro-6-(trifluoromethyl)phenyl]ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-[2-Chloro-6-(trifluoromethyl)phenyl]ethanamine is a chiral amine compound characterized by the presence of a trifluoromethyl group, a chloro substituent, and an ethanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[2-Chloro-6-(trifluoromethyl)phenyl]ethanamine typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. One common method includes the use of trifluoromethylating reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a copper catalyst. The reaction conditions often involve mild temperatures and the use of solvents like tetrahydrofuran (THF) to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes using advanced catalytic systems. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the incorporation of green chemistry principles, such as the use of less hazardous reagents and solvents, is becoming increasingly important in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-1-[2-Chloro-6-(trifluoromethyl)phenyl]ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the chloro or trifluoromethyl groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as LiAlH4, and nucleophiles like sodium methoxide (NaOMe). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize yields .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
(1R)-1-[2-Chloro-6-(trifluoromethyl)phenyl]ethanamine has a wide range of scientific research applications:
Biology: It serves as a probe in biological studies to understand the effects of trifluoromethyl groups on biological systems.
Mécanisme D'action
The mechanism of action of (1R)-1-[2-Chloro-6-(trifluoromethyl)phenyl]ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluoxetine: An antidepressant with a trifluoromethyl group.
Celecoxib: A painkiller containing a trifluoromethyl group.
Mefloquine: An antimalarial drug with a similar structure.
Uniqueness
(1R)-1-[2-Chloro-6-(trifluoromethyl)phenyl]ethanamine is unique due to its specific combination of a chloro substituent and a trifluoromethyl group, which imparts distinct chemical and biological properties. This combination enhances its stability, lipophilicity, and potential for diverse applications compared to other similar compounds .
Propriétés
Formule moléculaire |
C9H9ClF3N |
|---|---|
Poids moléculaire |
223.62 g/mol |
Nom IUPAC |
(1R)-1-[2-chloro-6-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C9H9ClF3N/c1-5(14)8-6(9(11,12)13)3-2-4-7(8)10/h2-5H,14H2,1H3/t5-/m1/s1 |
Clé InChI |
YSHBRTKBMMJIMW-RXMQYKEDSA-N |
SMILES isomérique |
C[C@H](C1=C(C=CC=C1Cl)C(F)(F)F)N |
SMILES canonique |
CC(C1=C(C=CC=C1Cl)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


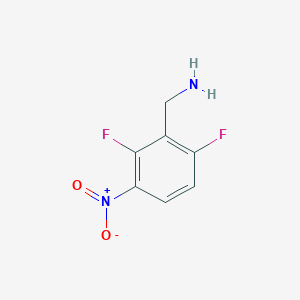


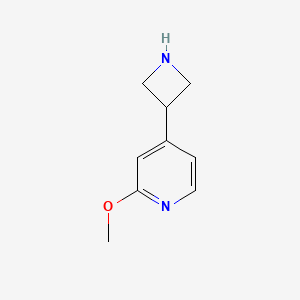
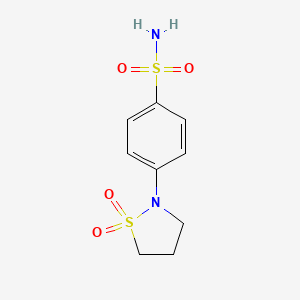

![3-[(Oxolan-2-yl)methoxy]propane-1-sulfonyl chloride](/img/structure/B13527549.png)

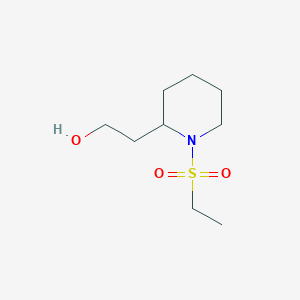
![(S)-1-(1H-Benzo[d]imidazol-6-yl)ethan-1-amine](/img/structure/B13527577.png)

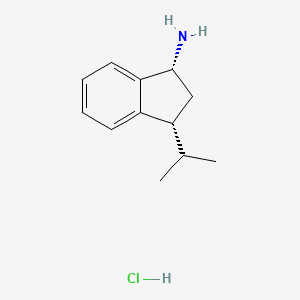
![O-[(2-Methoxy-4-pyridyl)methyl]hydroxylamine](/img/structure/B13527589.png)
